molecular formula C6H13NO3 B12854461 (2R,3S,4R)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol

(2R,3S,4R)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B12854461
M. Wt: 147.17 g/mol
InChI Key: HVRWFMCLXNLOCH-KVTDHHQDSA-N
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Description

(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring with hydroxyl and hydroxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino acids or other chiral precursors.

    Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.

    Functional Group Introduction: Hydroxyl and hydroxyethyl groups are introduced through selective functionalization reactions, such as oxidation or reduction.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Green Chemistry: Employing environmentally friendly solvents and reagents to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.

    Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.

    Chiral Alcohols: Compounds with similar hydroxyl and hydroxyethyl groups but different core structures.

Uniqueness

The uniqueness of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3S,4R)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

HVRWFMCLXNLOCH-KVTDHHQDSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]([C@@H](CN1)O)O)O

Canonical SMILES

CC(C1C(C(CN1)O)O)O

Origin of Product

United States

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